![molecular formula C3H5BO3 B3022071 (E)-(3-Oxoprop-1-en-1-yl)boronic acid CAS No. 161091-04-9](/img/structure/B3022071.png)
(E)-(3-Oxoprop-1-en-1-yl)boronic acid
Overview
Description
“(E)-(3-Oxoprop-1-en-1-yl)boronic acid” is a chemical compound with the CAS Number: 161091-04-9 . It has a molecular weight of 99.88 and its IUPAC name is (1E)-3-oxo-1-propenylboronic acid . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(E)-(3-Oxoprop-1-en-1-yl)boronic acid” is 1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H/b2-1+ . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Boronic acids, such as “(E)-(3-Oxoprop-1-en-1-yl)boronic acid”, have been found to facilitate rapid oxime condensations at neutral pH . Oximes proximal to boronic acids form in neutral aqueous buffer with rate constants of more than 10^4 M^−1 s^−1, the largest to date for any oxime condensation .Physical And Chemical Properties Analysis
“(E)-(3-Oxoprop-1-en-1-yl)boronic acid” is a white to yellow solid . It has a molecular weight of 99.88 and its IUPAC name is (1E)-3-oxo-1-propenylboronic acid .Scientific Research Applications
- Specific Applications :
- Fluorescent Sensors : Boronic acids can be incorporated into fluorescent probes for detecting specific analytes, such as glucose or other saccharides .
- Electrochemical Sensors : Functionalized boronic acids play a crucial role in chemical sensors, health diagnostics, and microbial electrochemistry .
- Protein Manipulation and Labeling : Boronic acids interact with proteins, allowing applications in protein labeling and manipulation .
- Glycated Molecules Electrophoresis : Boronic acids are used in electrophoresis techniques to separate glycated molecules .
- Asymmetric Synthesis : Alpha-haloalkylboronic esters derived from boronic acids are employed in asymmetric synthesis .
- Cycloadditions and Additions : Boronic esters participate in cycloadditions and other additions to alkenyl, alkynyl, and dienyl substrates .
- Catalysts : Organoboronic acids serve as Bronsted-Lewis acid catalysts in organic synthesis .
- Chemical Probes : Boronic acids act as probes and sensors in chemical biology, aiding in the study of biological processes .
- Therapeutic Potential : Research explores the therapeutic applications of boronic acids, including drug development .
Sensing Applications
Organic Synthesis and Catalysis
Chemical Biology and Therapeutics
Carbohydrate Chemistry and Glycobiology
Safety and Hazards
properties
IUPAC Name |
[(E)-3-oxoprop-1-enyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVIRCPEJMMTN-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456816 | |
Record name | [(1E)-3-Oxoprop-1-en-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
535967-09-0 | |
Record name | [(1E)-3-Oxoprop-1-en-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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